Isopimpinellin

Description

This compound has been reported in Ruta macrophylla, Angelica japonica, and other organisms with data available.

This compound is found in angelica. This compound is present in the seeds of Pastinaca sativa (parsnip) this compound belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.

from Ruta graveolens & Heracleum lanatum; structure

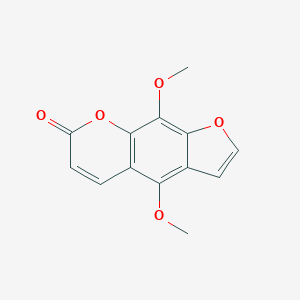

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,9-dimethoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMAXQKDIGCMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197457 | |

| Record name | Isopimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |

| Record name | Isopimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow fibers | |

CAS No. |

482-27-9 | |

| Record name | Isopimpinellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimpinellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimpinellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopimpinellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMPINELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopimpinellin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. Furthermore, it details established experimental protocols for its extraction and quantification and explores the current understanding of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound in Plants

This compound is predominantly found in plant species belonging to the Apiaceae (carrot or parsley family) and Rutaceae (citrus family)[1][2]. Its distribution within the plant can vary, with concentrations differing in the roots, leaves, fruits, and seeds[3].

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different plant species and even within different parts of the same plant. The following table summarizes the quantitative data on this compound content in various plant sources.

| Plant Species | Family | Plant Part | This compound Concentration | Reference(s) |

| Ammi majus L. | Apiaceae | Fruits | 404.14 mg/100 g (dry wt.) | [1] |

| Pastinaca sativa L. (Parsnip) | Apiaceae | Fruits | 8.0 mg/100 g (dry wt.) | [3] |

| Leaves | 4.8 mg/100 g (dry wt.) | [3] | ||

| Roots | 6.4 mg/100 g (dry wt.) | [3] | ||

| Roots (in extract) | 1.5 µg/g | [4] | ||

| Angelica archangelica L. | Apiaceae | Roots | Present (quantification not specified) | [2] |

| Apium graveolens L. (Celery) | Apiaceae | Seeds, Flakes | Present (quantification not specified) | [2] |

| Dried Root Tissue | 0.38 µg/g | [3] | ||

| Petroselinum crispum (Mill.) Fuss (Parsley) | Apiaceae | Leaves | Present (quantification not specified) | [2] |

| Cnidium monnieri (L.) Cusson | Apiaceae | Fruits | Present (quantification not specified) | [2] |

| Heracleum sphondylium L. | Apiaceae | Herb | >8 mg/g (in 80% MeOH extract) | [5] |

| Ruta graveolens L. | Rutaceae | Leaves | Present (quantification not specified) | [2] |

| Citrus spp. (Limes) | Rutaceae | Rind | 22-53 µg/g | [3] |

| Pulp | 1.7-2.9 µg/g | [3] | ||

| Toddalia asiatica (L.) Lam. | Rutaceae | - | 0.85 mg/g (in crude extract) | [6] |

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research and development. The following sections detail established methodologies for these processes.

Extraction of this compound from Plant Material

1. Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction is an efficient method for extracting furanocoumarins from plant matrices, offering reduced solvent consumption and extraction time compared to traditional methods[1].

-

Sample Preparation: The plant material should be dried and finely ground to increase the surface area for extraction.

-

Instrumentation: A certified ASE system is required.

-

Extraction Parameters:

-

Solvent: Methanol has been shown to be highly effective[1].

-

Temperature: Optimal extraction temperatures range from 100 °C to 130 °C[1].

-

Pressure: A pressure of 1500 psi is typically applied.

-

Static Time: A static time of 5-10 minutes per cycle is recommended.

-

Extraction Cycles: 1-2 cycles are generally sufficient for exhaustive extraction.

-

-

Post-Extraction: The collected extract is concentrated under vacuum. For quantitative analysis, the residue is redissolved in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

2. Microwave-Assisted Extraction (MAE)

MAE is another rapid extraction technique that utilizes microwave energy to heat the solvent and plant matrix, facilitating the release of target compounds.

-

Sample Preparation: Similar to ASE, the plant material should be dried and ground.

-

Instrumentation: A laboratory microwave extraction system is necessary.

-

Extraction Parameters:

-

Post-Extraction: The extract is filtered and concentrated before analysis.

Quantification of this compound

1. High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

HPLC is a robust and widely used technique for the separation and quantification of this compound in plant extracts[1][3].

-

Instrumentation: A standard HPLC system equipped with a UV or DAD detector is required.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Hypersil C18) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water is common. A 70:30 (v/v) methanol:water mixture has been successfully used[3].

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection Wavelength: this compound exhibits strong absorbance at approximately 306-315 nm[1].

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like furanocoumarins[2].

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.

-

Sample Preparation: The plant extract may require derivatization to increase volatility, although direct analysis is often possible. The extract should be filtered and free of non-volatile residues.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Quantification: Quantification is performed by comparing the peak area of a characteristic ion of this compound to that of a calibration curve.

-

Signaling Pathways and Molecular Interactions

This compound has been shown to modulate several key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory, anti-cancer, and chemopreventive effects[1][7].

Modulation of Xenobiotic Metabolism

This compound plays a significant role in the regulation of enzymes involved in the metabolism of foreign compounds (xenobiotics), including drugs and carcinogens[8].

-

Cytochrome P450 (CYP) and Glutathione S-Transferases (GSTs): this compound can induce the expression of certain CYP enzymes, such as Cyp2b10 and Cyp3a11, as well as GSTs. This induction is mediated through the activation of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) [8]. By modulating these enzymes, this compound can influence the metabolic activation and detoxification of various substances.

Anti-inflammatory and Anti-cancer Signaling

This compound exhibits anti-inflammatory and anti-cancer properties by targeting specific signaling cascades.

-

PI3K/Akt Pathway: this compound has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of PI3K signaling by this compound can lead to a reduction in neutrophil migration, contributing to its anti-inflammatory effects, and may also play a role in its anti-cancer activity[1][7].

-

MAPK/AP-1 Pathway: In the context of UVA-induced photoaging, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway . This pathway is a key regulator of matrix metalloproteinases (MMPs), which are involved in collagen degradation. By inhibiting this pathway, this compound can protect against the damaging effects of UVA radiation on the skin[7].

-

Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have shown that it can trigger apoptosis through the activation of caspase-3 , a key executioner caspase in the apoptotic cascade[1].

While direct evidence for this compound's interaction with the Wnt/β-catenin and PKA signaling pathways is still emerging, studies on other structurally related furanocoumarins suggest that these pathways may also be potential targets.

Visualizations

Experimental Workflow for this compound Analysis

References

- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjpas.net [cjpas.net]

- 3. researchgate.net [researchgate.net]

- 4. web.vscht.cz [web.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound inhibits UVA-induced overproduction of MMPs via suppression of MAPK/AP-1 signaling in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of naturally occurring coumarins on hepatic drug-metabolizing enzymes inmice [hero.epa.gov]

Biosynthesis pathway of Isopimpinellin in Apiaceae family.

An In-depth Technical Guide to the Biosynthesis of Isopimpinellin in the Apiaceae Family

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a linear furanocoumarin, a class of secondary metabolites prevalent in plants of the Apiaceae family, including species like celery, parsnip, and Ammi majus.[1][2] These compounds are renowned for their significant biological activities and serve as defense chemicals against herbivores and pathogens.[3] this compound, specifically, has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Apiaceae, focusing on the core enzymatic steps, quantitative data, and detailed experimental methodologies relevant to its study and application.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges to form the characteristic furanocoumarin scaffold. The core pathway involves prenylation of the precursor umbelliferone, followed by cyclization, a series of hydroxylations, and concluding with specific methylation steps.

The pathway initiates with the formation of umbelliferone (a coumarin), which is then prenylated at the C6 position to yield demethylsuberosin. This intermediate undergoes an oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, (+)-marmesin synthase, to form (+)-marmesin. The key step in forming the linear furanocoumarin backbone is the conversion of (+)-marmesin to psoralen, a reaction catalyzed by psoralen synthase, which cleaves an acetone moiety.[4]

Psoralen then serves as a crucial branch-point intermediate. It can be hydroxylated at either the C5 or C8 position. Hydroxylation at C5 by psoralen-5-hydroxylase yields bergaptol, while hydroxylation at C8 by psoralen-8-hydroxylase yields xanthotoxol. These hydroxylated intermediates are then methylated by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Bergapten is formed by the methylation of bergaptol, and xanthotoxin is formed from xanthotoxol.[5]

This compound is subsequently formed through a final hydroxylation and methylation step. Both bergapten and xanthotoxin can act as precursors.[6] For instance, xanthotoxin can be hydroxylated at the C5 position to form 5-hydroxyxanthotoxin, which is then methylated to produce this compound. Similarly, bergapten can be hydroxylated at the C8 position to yield 8-hydroxybergapten, which is also methylated to this compound.[6] Studies in Ruta graveolens cell cultures indicate that both pathways are viable, mediated by discrete O-methyltransferases.[6]

Figure 1. Biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by several key enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

-

Psoralen Synthase (CYP71AJ subfamily) : This is a critical enzyme that catalyzes the formation of the linear furan ring of psoralen from (+)-marmesin.[4] Psoralen synthase activity is rapidly induced by elicitors and is associated with microsomal fractions.[4] Functional characterization of the CYP71AJ subfamily in various Apiaceae species like Ammi majus and Pastinaca sativa has confirmed their role as psoralen synthases.[4][7] These enzymes exhibit narrow substrate specificity for (+)-marmesin.[4]

-

Psoralen Hydroxylases (CYPs) : Following the formation of psoralen, specific CYPs hydroxylate the psoralen core at the C5 or C8 positions to produce bergaptol and xanthotoxol, respectively. These enzymes are crucial for creating the diversity of linear furanocoumarins.

-

O-Methyltransferases (OMTs) : The final steps of the pathway are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.

-

Bergaptol O-methyltransferase (BMT) : This enzyme specifically methylates the 5-hydroxyl group of bergaptol to form bergapten.[5]

-

Xanthotoxol O-methyltransferase (XOMT) : This enzyme methylates the 8-hydroxyl group of xanthotoxol to form xanthotoxin.[8]

-

5-Hydroxyxanthotoxin/8-Hydroxybergapten OMTs : Distinct OMTs are responsible for the final methylation of 5-hydroxyxanthotoxin and 8-hydroxybergapten to yield this compound.[6] In Ammi majus, the BMT was found to have high substrate specificity for bergaptol and did not methylate xanthotoxol.[5]

-

Quantitative Data

The concentration of this compound and its precursors can vary significantly between species and even within different tissues of the same plant. The following tables summarize available quantitative data from the literature.

Table 1: Furanocoumarin Content in Ammi majus Fruits

| Compound | Concentration (mg/100 g dry wt.) | Percentage of Total Coumarin Fraction (%) | Reference |

|---|---|---|---|

| This compound | 404.14 | 24.56 | [9][10] |

| Xanthotoxin | 368.04 | 22.36 | [9][10] |

| Bergapten | 253.05 | 15.38 | [9][10] |

| Imperatorin | 41.60 | 2.52 | [9] |

| Marmesin | - | 0.25% of fruit |[11] |

Note: Data is derived from studies using Accelerated Solvent Extraction (ASE) followed by RP-HPLC/DAD analysis. The total coumarin fraction was reported as 1.65 g/100 g dry weight.[9][10]

Table 2: Kinetic Properties of Furanocoumarin Biosynthetic Enzymes

| Enzyme | Species | Substrate | Km (µM) | kcat (min-1) | Reference |

|---|---|---|---|---|---|

| Bergaptol O-methyltransferase (BMT) | Ammi majus | Bergaptol | 2.8 | N/A | [5] |

| Bergaptol O-methyltransferase (BMT) | Ammi majus | SAM | 6.5 | N/A | [5] |

| Angelicin Synthase (CYP71AJ4)* | Pastinaca sativa | (+)-Columbianetin | 2.1 ± 0.4 | 112 ± 14 |[7] |

*Note: Angelicin synthase is part of the parallel angular furanocoumarin pathway but provides representative kinetic data for a related CYP71AJ enzyme.

Experimental Protocols

Accurate analysis of this compound and the characterization of its biosynthetic enzymes require robust experimental protocols. The following sections detail generalized methodologies based on common practices in the field.

Furanocoumarin Extraction and Analysis Workflow

The general workflow for analyzing this compound from plant material involves extraction, purification, and quantification, typically by HPLC.

Figure 2. General experimental workflow for furanocoumarin analysis.

Protocol for Furanocoumarin Extraction

This protocol describes a generalized method for extracting furanocoumarins from dried plant material.

-

Sample Preparation : Dry the plant material (e.g., fruits of Ammi majus) at 40-50°C to a constant weight and grind into a fine powder (e.g., 0.5 mm particle size).

-

Extraction :

-

Accelerated Solvent Extraction (ASE) : Pack approximately 5 g of powdered material into an extraction cell. Perform extraction with methanol at an elevated temperature (e.g., 130°C) and pressure (e.g., 1500 psi).[9]

-

Soxhlet Extraction : Place ~10 g of powdered material into a thimble and extract with methanol or ethyl acetate for 6-8 hours.[12]

-

Ultrasonic Extraction : Suspend 1 g of powder in 20 mL of methanol and sonicate for 30-60 minutes at room temperature.

-

-

Concentration : Filter the resulting extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.

-

Storage : Store the crude extract at -20°C until analysis.

Protocol for RP-HPLC-DAD Analysis

This protocol outlines a standard method for the separation and quantification of this compound and related furanocoumarins.

-

Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase : A gradient of Solvent A (Acetonitrile) and Solvent B (Water, often with 0.1-1% acetic acid).[13][14]

-

Gradient Example : Start with 20% A, ramp to 40% A over 2 min, hold at 40% A for 12 min, ramp to 90% A over 3 min, hold for 3 min, then return to initial conditions and equilibrate.[13]

-

Flow Rate : 1.0 mL/min.[13]

-

Column Temperature : 30-40°C.[13]

-

Detection : Monitor at 310 nm for furanocoumarins.[13] Acquire full UV spectra (200-400 nm) to aid in peak identification.

-

-

Sample and Standard Preparation :

-

Dissolve the crude extract in the initial mobile phase composition or pure acetonitrile. Filter through a 0.45 µm syringe filter before injection.

-

Prepare a stock solution of pure this compound standard in acetonitrile or methanol. Create a series of dilutions (e.g., 0.5 to 1000 ng/mL) to generate a calibration curve.[3]

-

-

Quantification : Inject 10-20 µL of the sample and standards. Identify the this compound peak by comparing its retention time and UV spectrum with the pure standard. Calculate the concentration in the sample by integrating the peak area and interpolating from the calibration curve.

Protocol for Psoralen Synthase (CYP450) Enzyme Assay

This is a generalized in vitro assay using yeast microsomes expressing the target CYP enzyme.[4]

-

Microsome Preparation : Heterologously express the CYP71AJ gene (e.g., from A. majus) in yeast (Saccharomyces cerevisiae). Harvest yeast cells, break them using glass beads or a French press in a buffered solution, and isolate the microsomal fraction by differential centrifugation. Resuspend the final microsomal pellet in a storage buffer (e.g., 0.1 M sodium phosphate, pH 7.0, with 20% glycerol) and store at -80°C.

-

Assay Mixture (Total Volume ~200 µL) :

-

100 mM Sodium Phosphate Buffer (pH 7.0 - 7.5).

-

50-100 µg of microsomal protein.

-

1-2 mM NADPH (or an NADPH-regenerating system).

-

200 µM (+)-Marmesin (substrate, dissolved in DMSO or methanol).

-

-

Reaction : Pre-incubate the mixture without NADPH at 30°C for 5 minutes. Initiate the reaction by adding NADPH.

-

Incubation : Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Extraction : Stop the reaction by adding 50 µL of 2 M HCl. Extract the products by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Analysis : Transfer the organic (ethyl acetate) layer to a new tube, evaporate to dryness under nitrogen, and redissolve in a small volume of mobile phase for HPLC or LC-MS analysis to identify and quantify the psoralen product.

Protocol for O-Methyltransferase (OMT) Enzyme Assay

This assay measures the methylation of hydroxylated furanocoumarins.[5][15]

-

Enzyme Source : Use purified recombinant OMT enzyme expressed in E. coli or a crude protein extract from plant tissue.

-

Assay Mixture (Total Volume ~100-200 µL) :

-

Reaction : Pre-incubate the mixture without SAM at 37°C for 5 minutes. Start the reaction by adding SAM.

-

Incubation : Incubate at 37°C for 30-60 minutes.

-

Termination and Extraction : Stop the reaction by adding an equal volume of methanol or by adding 20 µL of 20% trichloroacetic acid (TCA).[15] Centrifuge to pellet precipitated protein.

-

Analysis : Directly analyze the supernatant using RP-HPLC to quantify the methylated product (e.g., this compound, bergapten).

Regulation of Biosynthesis

The production of this compound and other furanocoumarins in Apiaceae is tightly regulated in response to developmental and environmental stimuli.

-

Elicitor Induction : The expression of key biosynthetic genes, including psoralen synthase and bergaptol O-methyltransferase, is significantly upregulated upon treatment with fungal elicitors. In Ammi majus cell cultures, BMT transcript abundance and enzyme activity increase dramatically within hours of elicitation.[5] This points to a role for furanocoumarins as phytoalexins in plant defense.

-

Environmental Factors : The expression of psoralen synthase (CYP71AJ49) and angelicin synthase (CYP71AJ51) in Peucedanum praeruptorum is influenced by environmental conditions, particularly UV light and temperature, highlighting an adaptive mechanism to environmental stress.[16]

Conclusion

The biosynthesis of this compound in the Apiaceae family is a complex, yet well-defined pathway involving key enzyme classes such as cytochrome P450s and O-methyltransferases. The elucidation of this pathway provides a foundation for metabolic engineering efforts aimed at enhancing the production of this valuable compound. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further investigation into the regulation, production, and application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF AMMI MAJUS AND AMMI VISNAGA. A REVIEW | International Journal of Pharmacy and Industrial Research [ijpir.com]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Isolation and Characterization of Isopimpinellin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for the initial isolation and characterization of Isopimpinellin (5,8-methoxypsoralen), a naturally occurring furanocoumarin. This compound is synthesized by various plant species, particularly within the Apiaceae family, and is found in celery, parsnips, and the rind of limes.[1] The compound has garnered significant interest for its diverse biological activities, including potential anticarcinogenic properties.[1] This guide details efficient extraction and purification protocols, analytical characterization techniques, and summarizes key quantitative and biological data.

Isolation of this compound from Natural Sources

The primary source for obtaining significant quantities of this compound is the fruit of plants like Ammi majus.[2][3] Modern extraction techniques such as Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption and time.[2][4][5] The subsequent purification is often achieved using chromatographic techniques like Centrifugal Partition Chromatography (CPC).[2]

Quantitative Data: Extraction Yield

The efficiency of extraction from Ammi majus fruits using ASE with methanol as the solvent has been quantified, demonstrating the plant's viability as a rich source of this compound.[2][3]

| Parameter | Value | Source Plant Part | Reference |

| This compound Content | 404.14 mg/100 g (dry wt.) | Ammi majus fruits | [2][3] |

| Percentage of Total Furanocoumarins | 24.56% | Ammi majus fruits | [2][3] |

| Purity after LC/CPC Purification | 99.8% | Ammi majus fruits | [2][3] |

Experimental Protocol: Isolation via ASE and CPC

This protocol outlines a modern, efficient method for isolating high-purity this compound from Ammi majus fruits.

I. Accelerated Solvent Extraction (ASE)

-

Sample Preparation : Grind dried Ammi majus fruits into a fine powder.

-

Extraction Cell : Pack the powdered plant material into an extraction cell.

-

Solvent : Use methanol as the extraction solvent.

-

ASE Parameters :

-

Set the temperature to 130°C.

-

Pressurize the system to maintain the solvent in a liquid state.

-

Perform static extraction cycles to allow the solvent to penetrate the matrix.

-

-

Collection : Collect the methanol extract, which will contain a mixture of coumarins and other phytochemicals.

-

Concentration : Concentrate the collected extract under reduced pressure to yield a semi-crystalline coumarin sediment (SCS).

II. Purification by Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC)

-

Initial Fractionation (LC) : Subject the SCS to a preliminary liquid chromatography step to obtain a fraction enriched with this compound.

-

CPC Separation :

-

Dissolve the enriched fraction in a suitable biphasic solvent system.

-

Introduce the sample into the CPC instrument.

-

Perform the separation based on the differential partitioning of the compounds between the stationary and mobile liquid phases.

-

-

Fraction Collection : Collect the fractions eluting from the CPC system.

-

Purity Analysis : Analyze the collected fractions using RP-HPLC/DAD to identify those containing pure this compound.

-

Final Product : Combine the pure fractions and evaporate the solvent to obtain this compound with high purity (e.g., 99.8%).[2][3]

Visualization: this compound Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

Following isolation, the identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.[6][7][8][9]

Physicochemical and Spectroscopic Data

The fundamental properties and spectral characteristics of this compound are crucial for its unambiguous identification.

| Property | Data | Reference |

| Chemical Formula | C₁₃H₁₀O₅ | [1][10] |

| Molecular Weight | 246.21 g/mol | [1][10] |

| Appearance | Light yellow fibers or solid | [10] |

| IUPAC Name | 4,9-dimethoxyfuro[3,2-g]chromen-7-one | [1][10] |

| Mass Spectrometry | Molecular Ion Peak [M]+ at m/z 246 | [10] |

| UV Spectroscopy | UV spectra are used for identification in HPLC-DAD analysis | [2] |

| NMR Spectroscopy | ¹H and ¹³C NMR are used for structural elucidation | [6][10] |

| IR Spectroscopy | Used to identify functional groups (e.g., carbonyl, ether) | [7][10] |

Experimental Protocol: Characterization by RP-HPLC/DAD

This protocol describes a standard method for verifying the purity and identity of the isolated this compound.

-

Standard Preparation : Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions for a calibration curve.

-

Sample Preparation : Dissolve the isolated this compound sample in the same solvent.

-

HPLC System : Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a Diode Array Detector (DAD).

-

Chromatographic Conditions :

-

Column : C18 column (e.g., Phenomenex Prodigy).[6]

-

Mobile Phase : A gradient of two solvents, such as acetonitrile and an aqueous solution (e.g., 1.0% formic acid).[6]

-

Flow Rate : Typically 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Detection : Monitor the eluent using the DAD detector across a range of wavelengths to capture the full UV spectrum.

-

-

Analysis :

-

Compare the retention time of the peak in the sample chromatogram with that of the reference standard.

-

Compare the UV spectrum of the sample peak with that of the reference standard for positive identification.[2]

-

Quantify the purity by calculating the peak area percentage.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, notably as an anticancer agent.[2] Its mechanism of action often involves the modulation of key cellular signaling pathways.

Quantitative Data: Cytotoxic Activity

The anticancer potential of this compound has been evaluated against various human tumor cell lines, with its potency expressed as the half-maximal inhibitory concentration (IC₅₀).[2]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Saos-2 | Osteosarcoma | 20.80 ± 2.60 | [2] |

| RPMI8226 | Multiple Myeloma | 49.30 ± 1.80 | [2] |

| U266 | Multiple Myeloma | 57.00 ± 3.50 | [2] |

| HT-29 | Colorectal Adenocarcinoma | 78.40 ± 4.20 | [2] |

| HOS | Osteosarcoma | > 200 | [2] |

| SW620 | Colorectal Adenocarcinoma | > 200 | [2] |

Signaling Pathway Modulation

Studies on furanocoumarins, including this compound, suggest they can modulate multiple signaling pathways critical for cell survival and proliferation. For instance, related furanocoumarins have been shown to trigger apoptosis by downregulating the pro-survival PI3K/Akt signaling pathway in cancer cells.[2] Other pathways implicated in the action of furanocoumarins include the MAPK and Wnt/β-catenin pathways.[11][12]

Visualization: Hypothesized PI3K/Akt Pathway Modulation

Caption: Downregulation of the PI3K/Akt pathway by furanocoumarins.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Some Innovative Methods used to Extract Bioactive Compounds | MAS Journal of Applied Sciences [masjaps.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Solubility and stability of Isopimpinellin in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound intended for research or therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. The information presented herein is intended to support researchers in designing experiments, formulating solutions, and ensuring the integrity of their studies involving this promising bioactive molecule.

Solubility Profile

This compound exhibits a range of solubilities across different solvent classes, a critical consideration for its handling, formulation, and biological testing. Generally, it is more soluble in organic solvents than in aqueous solutions[1].

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in commonly used laboratory solvents. It is important to note that for some solvents, solubility may be enhanced with techniques such as ultrasonication[2].

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~50[2] | ~203.07 | Requires sonication for optimal dissolution[2]. |

| Dimethylformamide (DMF) | ~30[3] | ~121.85 | - |

| Ethanol | ~1[3] | ~4.06 | - |

| 1:8 DMF:PBS (pH 7.2) | ~0.11[3] | ~0.45 | Represents solubility in a co-solvent system with aqueous buffer. |

| Water | 315.3 (estimated)[4] | ~1.28 | Estimated value; sparingly soluble in aqueous buffers[3]. |

Qualitative Solubility

This compound is also reported to be soluble in other organic solvents, although specific quantitative data is less readily available. It is generally considered soluble in alcohol[5].

Stability Profile

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light. Understanding these factors is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Storage and General Stability

-

Solid Form: When stored as a solid at -20°C, this compound is stable for at least four years[3].

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light[2].

-

Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day, suggesting limited stability in aqueous environments[3].

pH and Chemical Stability

-

Alkaline Conditions: The lactone ring present in the structure of this compound, similar to other psoralens, is susceptible to hydrolysis under alkaline (basic) conditions[2]. This will lead to the opening of the lactone ring and degradation of the molecule.

-

Acidic Conditions: While specific data on this compound is limited, furanocoumarins can also be susceptible to degradation under strongly acidic conditions.

Photostability

This compound has a light absorption peak at approximately 312 nm[3]. This characteristic suggests that it may be susceptible to degradation upon exposure to UV light, a phenomenon known as photolysis[2]. Therefore, it is recommended to handle and store this compound and its solutions protected from light.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The time to reach equilibrium should be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

After reaching equilibrium, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the original solubility by taking the dilution factor into account.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Stability Assessment: HPLC-Based Kinetic Study

A stability-indicating HPLC method is essential for accurately quantifying the degradation of this compound over time under various stress conditions.

Materials:

-

This compound stock solution of known concentration

-

Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector (HPLC-UV) or Diode Array Detector (HPLC-DAD)

-

C18 analytical column

-

Mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

-

Method Development and Validation: Develop and validate an HPLC method that can separate this compound from its potential degradation products. The method should be linear, accurate, precise, and specific. A DAD can be used to check for peak purity.

-

Sample Preparation: Prepare solutions of this compound in the different aqueous buffers at a known initial concentration.

-

Stress Conditions:

-

pH Stability: Incubate the prepared solutions at a constant temperature (e.g., 37°C, 50°C) and protect them from light.

-

Temperature Stability: To assess the effect of temperature, incubate solutions at a specific pH (e.g., pH 7.4) at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Photostability: Expose a solution of this compound (at a specific pH and temperature) to a controlled light source (e.g., UV lamp) for defined periods. A control sample should be kept in the dark.

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Immediately analyze the withdrawn samples by the validated HPLC method to determine the concentration of the remaining this compound.

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order). For many drug degradation reactions in solution, pseudo-first-order kinetics are observed.

-

Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

-

Diagram: Logical Flow for Stability Testing

Caption: Process for assessing this compound stability.

Conclusion

This technical guide provides essential data and methodologies concerning the solubility and stability of this compound. The compound's solubility is highest in polar aprotic solvents like DMSO and DMF, with limited solubility in aqueous media. Its stability is influenced by pH, temperature, and light, with a notable susceptibility to degradation in alkaline conditions. The provided experimental protocols for solubility and stability determination offer a framework for researchers to conduct their own assessments and ensure the quality and reliability of their work with this compound. Further studies are warranted to establish a more detailed quantitative profile of this compound's degradation kinetics under a wider range of conditions.

References

Known biological activities of furanocoumarins like Isopimpinellin.

An In-depth Technical Guide to the Biological Activities of Furanocoumarins: Focus on Isopimpinellin

Introduction

Furanocoumarins are a class of naturally occurring secondary metabolites produced by various plant species, notably within the Apiaceae (carrot) and Rutaceae (citrus) families.[1][2][3] These polycyclic aromatic compounds are characterized by a furan ring fused with a coumarin moiety.[4] this compound (5,8-dimethoxypsoralen), a prominent linear furanocoumarin, is found in plants such as Ammi majus, celery, parsnip, and garden angelica.[2][5] It has garnered significant scientific interest due to its diverse and potent biological activities, which span anticancer, anti-inflammatory, antimicrobial, and enzyme-modulating properties.[5][6][7][8] This guide provides a comprehensive technical overview of the known biological activities of this compound and related furanocoumarins, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activities

Furanocoumarins, including this compound, exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][9][10] These activities are mediated through the modulation of multiple signaling pathways critical for cancer cell growth, survival, and metastasis.[1][9][10]

Molecular Mechanisms of Action

The anticancer effects of furanocoumarins are attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways.[9] this compound has demonstrated a dose- and cell-line-dependent capacity to disrupt the mitochondrial metabolism of cancer cells.[5] In osteosarcoma Saos-2 cells, this compound was shown to reduce DNA synthesis and trigger apoptosis through the activation of caspase-3.[5][11][12][13]

Several critical signaling pathways are modulated by furanocoumarins:

-

PI3K/Akt Pathway: Inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a known mechanism for both the anti-inflammatory and anticancer effects of this compound.[1][5][9]

-

NF-κB Pathway: Furanocoumarins can suppress the Nuclear Factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation and cancer progression.[1][9]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, frequently activated in malignant cells, is another target. Furanocoumarins can reduce the phosphorylation and nuclear translocation of STAT3.[1][3]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the anticancer activity of these compounds.[1][10]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line.[5] A lower IC50 value indicates higher potency.[5]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 42.59 | [5][12] |

| U266 | Multiple Myeloma | 84.14 | [5][12] |

| HT-29 | Colorectal Adenocarcinoma | 95.53 | [5][12] |

| RPMI8226 | Multiple Myeloma | 105.0 | [5][12] |

| HOS | Osteosarcoma | 321.6 | [5][12] |

| SW620 | Colorectal Adenocarcinoma | 711.30 | [5][12] |

| HL-60/MX2 | Human Promyelocytic Leukemia | 26 | [9] |

| HSF (Normal Cells) | Human Skin Fibroblasts | 410.7 | [5][12] |

Notably, this compound has shown selectivity towards cancer cells over normal cells, as indicated by the Selectivity Index (SI). For instance, the SI against Saos-2 cells was calculated to be 9.62, suggesting a higher potency against this cancer cell line compared to healthy human skin fibroblasts.[5][12]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties.[14] Its mechanism of action involves targeting key phases of the inflammatory response, including neutrophil recruitment and the production of inflammatory mediators.

Molecular Mechanisms of Action

In a zebrafish model, this compound was found to reduce the migration of neutrophils to a site of injury.[5][14] This effect is a direct result of inhibiting PI3K signaling.[5][13][14] Furthermore, the compound can induce neutrophil apoptosis, which is a crucial step in the resolution of inflammation, and this process involves the activation of caspase-3.[13][14]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, related plant-derived compounds have been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[15][16][17] This suppression occurs by reducing the expression of their respective proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][18]

Enzyme Inhibition and Modulation

This compound interacts with several key enzyme systems involved in xenobiotic metabolism and neurotransmission.

Cytochrome P450 (CYP) Enzymes

This compound is a competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolic activation of procarcinogens.[4] It also inhibits the CYP1A1 isoenzyme, which can block the metabolism of compounds like benzo[a]pyrene into carcinogenic metabolites.[5] Conversely, oral administration of this compound has been shown to induce hepatic GST activities and P450 enzymes, particularly P450 2B and 3A, through the activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[4]

| Enzyme | Inhibition/Induction | Constant | Reference |

| CYP1B1 | Competitive Inhibition | Ki = 11 µM | [4] |

| CYP1A1 | Inhibition | - | [5] |

| P450 2B, 3A | Induction | - | [4] |

| GST | Induction | - | [4] |

Acetylcholinesterase (AChE)

This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This activity, along with its ability to inhibit amyloid-β aggregation, makes it a compound of interest for research into Alzheimer's disease therapies.[5]

| Enzyme/Process | IC50 | Reference |

| Acetylcholinesterase (AChE) | 41 µM | [5] |

| AChE-induced Aβ aggregation | > 500 µM | [5] |

| Self-induced Aβ aggregation | 125 µM | [5] |

Antimicrobial and Antifungal Activity

This compound has demonstrated activity against various bacterial and fungal pathogens.[5][19] This broad-spectrum activity suggests its potential as a lead compound for developing new antimicrobial agents.

Antifungal Activity

Studies have shown that this compound is effective against several plant-pathogenic fungi. The efficacy is influenced by the position of methoxy groups on the furanocoumarin structure.[6]

| Fungal Species | Activity | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 76.8% inhibition | 20.7 | [6] |

| Magnaporthe oryzae | 64% inhibition | - | [6] |

Antibacterial and Antibiofilm Activity

This compound has also been reported to possess antibacterial and antibiofilm properties, which could be beneficial in addressing pathogenic microorganisms and preventing diseases related to oxidative stress.[19] Some furanocoumarins and furanochromones act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus, which contributes to antibiotic resistance.[20]

Other Biological Activities

-

Anticonvulsant Effects: this compound has been investigated for its potential as an adjuvant in anticonvulsant treatment, showing interactions with classic anti-seizure medications in mouse models.[5][21]

-

Melanin Production: The compound acts as a modulator of melanin production, increasing melanogenesis in mouse melanoma B16F10 cells.[5]

-

Phototoxicity: While many furanocoumarins (psoralens) are known for their phototoxic effects upon UVA activation, this compound has been reported to have weak or no phototoxic effects in some tests.[4]

Experimental Protocols

Cytotoxicity and Antiproliferative Assays

a) MTT Assay (for cell proliferation/viability): [5][11] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[5][22]

-

Cell Seeding: Seed cancer cells (e.g., Saos-2, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the growth medium and expose the cells to serial dilutions of this compound (e.g., 3.125–200 µM) in a fresh medium. A control group receives the vehicle (e.g., DMSO). Incubate for a specified period (e.g., 96 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

b) Neutral Red (NR) Uptake Assay (for cytotoxicity): [5] This assay assesses cell viability based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, typically with a shorter incubation period (e.g., 48 hours) for cytotoxicity assessment.[5]

-

Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red dye for approximately 2-3 hours.

-

Washing and Extraction: Wash the cells to remove unincorporated dye. Add an extraction solution (e.g., acidified ethanol) to release the dye from the lysosomes.

-

Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

-

Analysis: Determine cell toxicity by comparing the absorbance of treated cells to control cells.

Anti-inflammatory Assays

a) In Vivo Neutrophil Migration Assay (Zebrafish Model): [5][14]

-

Model: Use zebrafish larvae at 2-3 days post-fertilization.

-

Treatment: Treat larvae with this compound or a vehicle control.

-

Injury: Induce a sterile wound, typically by tail fin transection, to initiate an inflammatory response.

-

Imaging: Immobilize the larvae and image the wound site at various time points using fluorescence microscopy (if using a transgenic line with fluorescent neutrophils).

-

Quantification: Count the number of neutrophils that have migrated to the wound site in treated versus control larvae to assess the effect on recruitment.

b) Measurement of Inflammatory Mediators (in RAW 264.7 cells): [15]

-

Cell Culture: Plate RAW 264.7 macrophage cells in 24-well plates.

-

Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Quantification:

-

NO Production: Measure nitrite concentration in the supernatant using the Griess reagent.

-

Cytokine/PGE2 Production: Measure the levels of TNF-α, IL-1β, IL-6, and PGE2 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Enzyme Inhibition Kinetics

a) CYP1B1 Inhibition Assay: [4]

-

Enzyme Source: Use yeast-microsome expressed CYP1B1 enzyme.

-

Substrate: Use a known substrate for the enzyme, such as (-)benzo[a]pyrene-7R-trans-7,8-dihyrodiol (B[a]P-7,8-diol).

-

Assay: Perform oxidation assays with the enzyme and substrate in the presence of varying concentrations of the inhibitor (this compound).

-

Detection: Measure the rate of product formation, typically using HPLC.

-

Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) by plotting the data using methods like Lineweaver-Burk or Michaelis-Menten kinetics.[23][24]

References

- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methoxyfuranocoumarins of Natural Origin-Updating Biological Activity Research and Searching for New Directions-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

- 19. IN-VITRO ANTIBACTERIAL, ANTIFUNGAL, ANTIBIOFILM, AND ANTIOXIDANT POTENTIALS OF this compound RECOVERED FROM CITRULLUS COLOCYNTHIS | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Anticonvulsant effects of this compound and its interactions with classic antiseizure medications and borneol in the mouse tonic-clonic seizure model: an isobolographic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Khan Academy [khanacademy.org]

- 24. ocw.mit.edu [ocw.mit.edu]

Isopimpinellin: A Technical Guide on its Potential as a Chemopreventive Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopimpinellin (5,8-methoxypsoralen), a naturally occurring furanocoumarin found in various plants of the Apiaceae family, has emerged as a promising candidate for cancer chemoprevention.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its capacity to inhibit carcinogenesis through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways related to inflammation and cell survival.[1][3] Notably, this compound has shown selectivity for cancer cells while exhibiting lower toxicity towards normal cells, a critical attribute for a chemopreventive agent.[4] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's chemopreventive potential, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Mechanisms of Chemopreventive Action

This compound exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes that are typically dysregulated in cancer.

Induction of Apoptosis

A primary mechanism underlying this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have confirmed that its cytotoxic effects are related to the stimulation of the apoptosis pathway.[1] In osteosarcoma cells (Saos-2), this compound was shown to activate caspase-3, a key executioner caspase in the apoptotic cascade, leading to cell death.[5][6] The activation of caspase-3 is a critical event that leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis.[7]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound effectively disrupts the division of cancer cells.[1] Studies using the BrdU incorporation assay, which measures DNA synthesis, revealed that this compound causes a concentration-dependent decrease in DNA replication in osteosarcoma cells.[1][4] While the precise phase of cell cycle arrest for this compound is still under detailed investigation, its structural analogues, such as bergapten and xanthotoxin, are known to induce cell cycle arrest and block DNA replication.[1] This suggests that a key chemopreventive strategy of this compound involves halting the uncontrolled proliferation characteristic of tumor cells.

Anti-Inflammatory Activity

Chronic inflammation is a well-established driver of tumorigenesis.[8] this compound has demonstrated anti-inflammatory properties, notably through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] In a zebrafish in vivo model, this inhibition resulted in a reduction in the migration of neutrophils to a site of injury, a key event in the inflammatory response.[1][3] By mitigating inflammatory processes, this compound can potentially disrupt the tumor-promoting microenvironment.

Modulation of Carcinogen Metabolism

This compound can interfere with the metabolic activation of procarcinogens into their active, DNA-damaging forms. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of carcinogens like benzo[a]pyrene (B[a]P).[1] Furthermore, oral administration of this compound significantly inhibited the formation of DNA adducts induced by chemical carcinogens, thereby blocking a critical early event in cancer initiation.[9]

Quantitative In Vitro Data

This compound's antiproliferative activity has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 42.59 | [1][6] |

| U266 | Multiple Myeloma | 84.14 | [1][6] |

| HT-29 | Colorectal Adenocarcinoma | 95.53 | [1][6] |

| RPMI8226 | Multiple Myeloma | 105.0 | [1][6] |

| HOS | Osteosarcoma | 321.6 | [1][6] |

| SW620 | Colorectal Adenocarcinoma | 711.30 | [1][6] |

| HSF (Normal) | Human Skin Fibroblasts | 410.7 | [1][6] |

A crucial aspect of a chemopreventive agent is its selectivity for cancer cells over normal cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line.[4] For the highly sensitive Saos-2 osteosarcoma cells, this compound demonstrates a promising selectivity.[5][6]

| Parameter | Value | Reference |

| Selectivity Index (SI) vs. Saos-2 | 9.62 | [5][6] |

Quantitative In Vivo Data

In vivo studies using a mouse skin carcinogenesis model have substantiated the chemopreventive efficacy of orally administered this compound.

| Animal Model | Carcinogen | This compound Dose (oral) | Outcome | Reference |

| SENCAR Mice | DMBA | 30 mg/kg | 49% reduction in papillomas/mouse | [9] |

| SENCAR Mice | DMBA | 70 mg/kg | 73% reduction in papillomas/mouse | [9] |

| SENCAR Mice | DMBA | 150 mg/kg | 78% reduction in papillomas/mouse | [9] |

| SENCAR Mice | Benzo[a]pyrene | Not specified | 37% inhibition of B[a]P-DNA adduct formation | [9] |

Signaling Pathway Modulation

This compound's chemopreventive effects are mediated by its interaction with several critical intracellular signaling pathways.

Apoptosis Induction Pathway

This compound promotes apoptosis in cancer cells primarily through the activation of executioner caspases. This pathway culminates in the systematic dismantling of the cell.

This compound-induced apoptosis via Caspase-3 activation.

PI3K/Akt Inhibition Pathway

By inhibiting the PI3K/Akt pathway, this compound can suppress processes like cell survival, proliferation, and inflammation-related cell migration.

References

- 1. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of this compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral administration of the citrus coumarin, this compound, blocks DNA adduct formation and skin tumor initiation by 7,12-dimethylbenz[a]anthracene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticarcinogenic Properties of Isopimpinellin and Other Furanocoumarins: A Technical Guide for Researchers

Introduction

Furanocoumarins are a class of naturally occurring phytochemicals found in various plants, including those from the Apiaceae and Rutaceae families.[1] These compounds, characterized by a furan ring fused with a coumarin backbone, have long been utilized in traditional medicine.[2] In recent years, there has been a growing scientific interest in their potential as anticancer agents.[2] Isopimpinellin, a specific furanocoumarin, along with other related compounds, has demonstrated a range of anticarcinogenic activities across numerous studies.[3][4] This technical guide provides an in-depth overview of the anticarcinogenic properties of this compound and other furanocoumarins, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Furanocoumarins exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key cellular signaling pathways.[1][5][6] Their defensive and restorative impacts have been observed in a wide range of malignancies, such as leukemia, glioma, and cancers of the breast, lung, liver, colon, and prostate.[1][5][6]

Mechanisms of Anticarcinogenic Action

The anticancer activity of furanocoumarins is multifaceted, involving the modulation of numerous cellular processes to inhibit cancer cell growth and survival.

Induction of Apoptosis

A primary mechanism by which furanocoumarins eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2] This process is crucial for removing damaged or cancerous cells. Furanocoumarins have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

For instance, studies on the furanocoumarin xanthotoxin in neuroblastoma and HepG2 cell lines revealed that it triggers apoptotic cell death through both pathways.[3] The pro-apoptotic action of furanocoumarins often involves the activation of caspases, a family of proteases that execute the apoptotic process. This compound has been shown to trigger apoptosis in Saos-2 osteosarcoma cells via the activation of caspase-3.[3] Furthermore, some furanocoumarins, like bergapten, can deregulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards cell death.[3]

Cell Cycle Arrest

Furanocoumarins can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.[2] This prevents cancer cells from dividing and replicating their DNA. The ability of these compounds to arrest the cell cycle is a key aspect of their antiproliferative activity.[6][7]